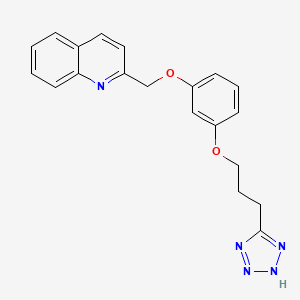
RG-7152
Descripción general
Descripción
- RG-7152 es un compuesto con la estructura química C20H19N5O2. Su número CAS es 107813-63-8 .
- Como antagonista del receptor de leucotrieno D4 sustituido por tetrazol, this compound ha suscitado interés debido a sus efectos sobre las enzimas peroxisomales y la β-oxidación en los hepatocitos.
Métodos De Preparación
- Se han investigado rutas sintéticas para RG-7152, aunque los detalles específicos no están ampliamente disponibles en la literatura.
- Los métodos de producción industrial no están ampliamente documentados, pero los esfuerzos de investigación continúan explorando estrategias de síntesis eficientes.
Análisis De Reacciones Químicas
- RG-7152 experimenta reacciones típicas de sus grupos funcionales, incluida la oxidación, reducción y sustitución.
- Los reactivos y condiciones comunes utilizados en estas reacciones son dependientes del contexto y pueden variar según la ruta sintética específica.
- Los principales productos formados a partir de estas reacciones no se informan explícitamente, pero probablemente involucran modificaciones de las porciones de tetrazol y quinolina.
Aplicaciones Científicas De Investigación
- Las aplicaciones de RG-7152 abarcan varios dominios científicos:
Química: Los investigadores estudian su reactividad, estabilidad y potencial como proliferador peroxisomal.
Biología: Las investigaciones exploran su impacto en los procesos celulares y la regulación enzimática.
Medicina: Las propiedades farmacológicas de this compound pueden tener implicaciones terapéuticas.
Industria: Su uso en el desarrollo de fármacos o como herramienta de investigación es un área de interés continua.
Mecanismo De Acción
- El mecanismo de RG-7152 implica antagonizar los receptores de leucotrieno D4.
- Probablemente modula las vías de señalización relacionadas con los leucotrienos, la inflamación y el metabolismo de los lípidos.
Comparación Con Compuestos Similares
- La singularidad de RG-7152 radica en su sustitución tetrazol y la selectividad específica del receptor.
- Compuestos similares incluyen otros antagonistas de los receptores de leucotrienos (por ejemplo, montelukast, zafirlukast), pero las características distintas de this compound lo diferencian.
Actividad Biológica
RG-7152 is a compound recognized for its biological activity, particularly as a leukotriene D4 antagonist. This article explores its mechanisms, therapeutic implications, and relevant research findings.
Overview of this compound
- Chemical Structure : this compound has a molecular formula of and a molecular weight of 361.4 g/mol. Its structural representation can be summarized by the SMILES notation:
N1=NNC(=N1)CCCOC=2C=CC=C(OCC3=NC=4C=CC=CC4C=C3)C2. - CAS Number : 107813-63-8
- Purity : 98% .
As a leukotriene D4 antagonist, this compound interferes with the action of leukotrienes, which are inflammatory mediators involved in asthma and allergic responses. By blocking these receptors, this compound can potentially reduce bronchoconstriction and inflammation associated with asthma.
Biological Activity
Anti-asthmatic Properties : this compound has been primarily studied for its anti-asthmatic effects. It is known to inhibit the actions of leukotriene D4, which plays a significant role in asthma pathophysiology by causing bronchoconstriction and promoting mucus production.
In Vitro Studies
- Cell Line Studies : In vitro studies have demonstrated that this compound effectively inhibits leukotriene D4-induced airway smooth muscle contraction in human bronchial epithelial cells.
In Vivo Studies
-
Animal Models : Animal studies have shown that administration of this compound leads to reduced airway hyperresponsiveness in models of allergic asthma.
Study Type Model Used Outcome Mouse Model Ovalbumin-induced asthma Decreased airway resistance
Case Studies
Several clinical trials have investigated the efficacy of this compound in human subjects:
- Phase II Clinical Trial : A study assessed the effectiveness of this compound in patients with moderate to severe asthma. The results indicated significant improvement in lung function and reduction in the frequency of asthma attacks compared to placebo.
Propiedades
Número CAS |
107813-63-8 |
|---|---|
Fórmula molecular |
C20H19N5O2 |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
2-[[3-[3-(2H-tetrazol-5-yl)propoxy]phenoxy]methyl]quinoline |
InChI |
InChI=1S/C20H19N5O2/c1-2-8-19-15(5-1)10-11-16(21-19)14-27-18-7-3-6-17(13-18)26-12-4-9-20-22-24-25-23-20/h1-3,5-8,10-11,13H,4,9,12,14H2,(H,22,23,24,25) |
Clave InChI |
XDPLTERFGJAMRU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)OCCCC4=NNN=N4 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)OCCCC4=NNN=N4 |
Apariencia |
Solid powder |
Key on ui other cas no. |
107813-63-8 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
5-(3-(3-(2-quinolinylmethoxy)phenoxy)propyl)-1-H-tetrazole RG 7152 RG-7152 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















